![molecular formula C27H21FN2O7 B2934366 N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866343-00-2](/img/structure/B2934366.png)
N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a useful research compound. Its molecular formula is C27H21FN2O7 and its molecular weight is 504.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties of Related Compounds
Structural Investigation of Isoquinoline Derivatives
Karmakar et al. (2007) explored the structural aspects of two amide-containing isoquinoline derivatives with potential applications in gel formation and fluorescence emission. These studies provide insights into the molecular structures and interactions of similar chemical compounds, which can be relevant for designing materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Antagonistic and Agonistic Effects on GABAA Receptor
GABAA Receptor Interaction with Imidazoquinoxaline Amides
Tenbrink et al. (1994) synthesized a series of imidazo[1,5-a]quinoxaline amides and carbamates, demonstrating a range of intrinsic efficacies at the GABAA/benzodiazepine receptor, which could have implications for neurological research and development of therapeutics (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
Synthesis and Applications in Medicinal Chemistry
Synthesis of Quinoline Derivatives
Phillips and Castle (1980) discussed the synthesis of various quinoline derivatives, which could serve as intermediates for further chemical transformations with potential applications in medicinal chemistry (Phillips & Castle, 1980).
Applications in Molecular Docking and Drug Design
Antimalarial Sulfonamides as COVID-19 Drug Candidates
Fahim and Ismael (2021) utilized computational calculations and molecular docking studies to investigate the reactivity of N-(phenylsulfonyl)acetamide derivatives as antimalarial agents and their potential repurposing as COVID-19 therapeutics, showcasing the versatility of such compounds in drug design (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O7/c1-34-17-7-8-20(22(9-17)35-2)29-25(31)13-30-12-19(26(32)15-3-5-16(28)6-4-15)27(33)18-10-23-24(11-21(18)30)37-14-36-23/h3-12H,13-14H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTBFXUAAYCNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.